Rhexifoline
Description
Historical Context of Alkaloid Discovery and Research Significance
The exploration of natural products for medicinal purposes dates back to ancient civilizations, with early records from Mesopotamia (circa 2600 B.C.) documenting their use. researchgate.net One of the most significant milestones in natural product chemistry was the isolation of the first individual alkaloid, morphine, from the opium poppy (Papaver somniferum) in 1804. researchgate.netciteab.com This pioneering work by Friedrich Sertürner paved the way for the discovery of numerous other alkaloids, such as quinine (B1679958) in 1820 and strychnine (B123637) in 1818, by French researchers Pierre Joseph Pelletier and Joseph Bienaimé Caventou. citeab.com
Alkaloids constitute a broad class of naturally occurring organic compounds characterized by the presence of at least one nitrogen atom, typically within a heterocyclic ring. citeab.com They are produced by a vast array of organisms, including plants, fungi, bacteria, and animals. citeab.comnih.gov The enduring importance of alkaloids in drug discovery stems from their remarkable chemical diversity and structural complexity, which have been optimized through evolution for various biological activities. uni.lunih.gov Many alkaloids exhibit significant pharmacological properties, including antimalarial, anticancer, anti-inflammatory, antimicrobial, and antioxidant effects, positioning them as crucial lead compounds for developing new drugs. citeab.com
Rhexifoline's Origin and Natural Occurrence
This compound is classified as a pyridine (B92270) monoterpene alkaloid, a group of alkaloids derived from iridoid glycosides. Its structure and absolute stereochemistry have been corroborated through spectroscopic data and chemical conversion studies.
The primary plant source identified for this compound is Castilleja rhexifolia Rydb., commonly known as Rhexi-leaved Paintbrush, a species belonging to the Scrophulariaceae family. This compound has been isolated as the major alkaloid from the blossoms and seeds of Castilleja rhexifolia. Another related alkaloid, deoxythis compound, has also been identified from the seeds of this plant. Research has shown that this compound can be chemically transformed from iridoid glucosides found in the same plant, specifically penstemonoside (B1209653), by treatment with ammonia (B1221849). This conversion process highlights the biosynthetic relationship between iridoids and monoterpene pyridine alkaloids.
Castilleja rhexifolia is a hemiparasitic plant, meaning it can obtain nutrients and potentially defensive compounds by parasitizing the root systems of other plants. This characteristic can influence the chemical profile of the plant, including its alkaloid content.
Beyond its direct plant sources, this compound has also been detected in organisms that interact with Castilleja rhexifolia. Notably, both the larvae and adults of the plume moth (Platyptilia pica, Lepidoptera), which hosts on C. rhexifolia, have been found to contain alkaloids, including this compound. This suggests a phenomenon of chemical sequestration, where the moth acquires defensive substances from its host plant. The presence of this compound in the moths, particularly concentrated in the seeds which are a major larval food source, indicates a potential involvement of these alkaloids in the plant-insect interaction, possibly as a defense strategy for the moth against predators.
Compound Names and PubChem CIDs
Structure
2D Structure
3D Structure
Properties
CAS No. |
93915-32-3 |
|---|---|
Molecular Formula |
C11H13NO3 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
methyl (5R,7R)-5-hydroxy-7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate |
InChI |
InChI=1S/C11H13NO3/c1-6-3-9(13)10-7(6)4-12-5-8(10)11(14)15-2/h4-6,9,13H,3H2,1-2H3/t6-,9-/m1/s1 |
InChI Key |
SEQJFRYHSZPDOC-HZGVNTEJSA-N |
SMILES |
CC1CC(C2=C(C=NC=C12)C(=O)OC)O |
Isomeric SMILES |
C[C@@H]1C[C@H](C2=C(C=NC=C12)C(=O)OC)O |
Canonical SMILES |
CC1CC(C2=C(C=NC=C12)C(=O)OC)O |
Origin of Product |
United States |
Structural Elucidation and Stereochemical Considerations
Rhexifoline's Molecular Framework: Monoterpene Pyridine (B92270) Alkaloid Classification
This compound belongs to the class of compounds known as monoterpene pyridine alkaloids (MTPAs). nih.govresearchgate.net This classification is based on its distinct molecular architecture, which is derived biosynthetically from iridoid glycosides, a class of monoterpenes. nih.gov The core structure of most MTPAs, including this compound, is a cyclopenta[c]pyridine skeleton. nih.govresearchgate.net This framework consists of a pyridine ring fused to a cyclopentane (B165970) ring.
The molecular formula for this compound is C₁₁H₁₃NO₃. nih.gov It was notably isolated from plant species such as Castilleja rhexifolia. nih.gov Research has also shown that this compound can be produced via the chemical transformation of penstemonoside (B1209653), an iridoid glycoside, through treatment with ammonia (B1221849). nih.gov This conversion underscores the biosynthetic link between iridoids and the formation of the pyridine ring characteristic of this alkaloid class. nih.gov
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₃NO₃ | nih.gov |
| Molecular Weight | 207.23 g/mol | nih.gov |
| IUPAC Name | methyl (5R,7R)-5-hydroxy-7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate | nih.gov |
| Classification | Monoterpene Pyridine Alkaloid | nih.govresearchgate.net |
Stereochemical Aspects and Isomerism in this compound Research
Stereoisomerism, the study of how atoms in a molecule are arranged in three-dimensional space, is critical in understanding organic compounds. wikipedia.orgwikipedia.org Stereoisomers share the same molecular formula and connectivity but differ in the spatial orientation of their atoms. wikipedia.org
Chirality is a geometric property of a molecule that is non-superimposable on its mirror image, much like a left and right hand. nih.govnih.gov Molecules possessing this property are referred to as chiral. nih.gov Chirality in organic molecules typically arises from the presence of a stereocenter, most commonly a carbon atom bonded to four different substituents. wikipedia.org
The structure of this compound contains two such stereocenters. Based on its systematic IUPAC name, methyl (5R,7R)-5-hydroxy-7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate, the absolute configuration of these chiral centers has been determined. nih.gov The "R" designator at positions 5 and 7 refers to the specific three-dimensional arrangement of the substituents around these carbon atoms, according to the Cahn-Ingold-Prelog priority rules. wikipedia.orglibretexts.org
As a chiral molecule, this compound can exist as one of a pair of enantiomers. wikipedia.org Enantiomers are stereoisomers that are non-superimposable mirror images of each other. The naturally occurring form is (5R, 7R)-Rhexifoline. Its corresponding enantiomer would be (5S, 7S)-Rhexifoline, where the spatial arrangement at both chiral centers is inverted. libretexts.org Enantiomers have identical physical properties in an achiral environment, except for their interaction with plane-polarized light. nih.gov
| Term | Definition | Source |
|---|---|---|
| Stereoisomers | Isomers with the same molecular formula and connectivity but different spatial arrangements of atoms. | wikipedia.org |
| Chirality | The property of a molecule being non-superimposable on its mirror image. | nih.gov |
| Enantiomers | A pair of stereoisomers that are non-superimposable mirror images of each other. | |
| Absolute Configuration | The precise three-dimensional arrangement of atoms at a chiral center, designated as (R) or (S). | wikipedia.orgchemistrytalk.org |
| Diastereomers | Stereoisomers that are not mirror images of each other; occurs in molecules with multiple stereocenters. | wikipedia.org |
The stereochemistry of a molecule plays a pivotal role in its biological activity. nih.gov This is because biological systems, including enzymes and receptors, are themselves composed of chiral molecules (like amino acids and sugars) and thus create a chiral environment. nih.gov Consequently, the interaction between a chiral molecule and a biological target is often stereospecific. nih.gov
Different enantiomers of a compound can exhibit markedly different biological activities. nih.govresearchgate.net One enantiomer may be responsible for the desired therapeutic effect, while the other may be less active, inactive, or even contribute to undesirable effects. nih.govnih.gov For instance, the two enantiomers of the compound carvone (B1668592) are perceived by olfactory receptors as having distinct smells: (S)-(+)-carvone smells of caraway, while its enantiomer, (R)-(-)-carvone, smells of spearmint. libretexts.org This illustrates how a subtle change in 3D structure can lead to a significant difference in biological interaction.
In the context of this compound, its specific (5R, 7R) configuration is crucial for its interaction with biological targets. Any stereoisomers of this compound, such as its (5S, 7S) enantiomer or its diastereomers (e.g., (5R, 7S) or (5S, 7R)), would present a different three-dimensional shape. This altered shape would affect how the molecule fits into the binding site of a specific protein or enzyme, potentially leading to a significant difference in biological activity. researchgate.net Therefore, stereochemical purity is a critical factor when studying the biological properties of natural products like this compound.
Conformational Analysis and its Relevance to Biological Activity
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. wikipedia.org These different arrangements are known as conformations or conformers. wikipedia.org While a molecule's constitution and configuration are fixed, its conformation is often flexible. nih.gov
For this compound, the fused ring system is not perfectly rigid. The cyclopentane portion of the molecule, in particular, can adopt various conformations. The specific shape a molecule adopts is crucial for its ability to interact with a biological receptor. nih.gov For a ligand to bind effectively to a receptor's active site, it must adopt a specific three-dimensional shape known as the "bioactive conformation". nih.gov
Biosynthesis of Rhexifoline
Precursor Identification (e.g., Iridoid Glycosides, Monoterpenes)
The primary precursors for Rhexifoline biosynthesis are monoterpenes, particularly iridoid glycosides researchgate.net. The general pathway for iridoid biosynthesis begins with Geranyl pyrophosphate (GPP) , a fundamental building block in terpenoid metabolism. GPP is converted to Geraniol (B1671447) , a monoterpene alcohol researchgate.net.
A key identified precursor in the formation of this compound is the iridoid glucoside Penstemonoside (B1209653) researchgate.net. Experimental evidence demonstrates that Penstemonoside can be chemically transformed into this compound, strongly suggesting its role as a direct or closely related biogenetic precursor in plants researchgate.net. This highlights the importance of iridoid glycosides as the foundational scaffold from which this compound is derived.
Enzymatic Pathways and Proposed Biogenetic Routes
The conversion of iridoids to monoterpene pyridine (B92270) alkaloids like this compound is proposed to involve specific enzymatic pathways that lead to the formation of the characteristic pyridine ring researchgate.net. While detailed enzymatic steps specific to this compound are not fully elucidated in the provided research, the general route for MTPAs from iridoids has been hypothesized.
The biosynthesis of iridoids themselves from geraniol involves several enzymatic steps, including hydroxylation, oxidation, and cyclization reactions that establish the iridoid skeleton researchgate.net. Following the formation of the iridoid structure, further oxidation and hemiacetal formation contribute to the heterocyclic ring of the iridoids researchgate.net.
For the transformation into pyridine alkaloids, a proposed biogenetic route suggests that secoiridoids (a class of iridoids with a cleaved cyclopentane (B165970) ring) undergo ammonization and dehydration to yield enamines researchgate.net. Subsequent nucleophilic addition and aromatization reactions of these enamines are then proposed to form the pyridine ring researchgate.net. This chemical transformation has been corroborated by the successful conversion of penstemonoside to this compound using ammonia (B1221849) in laboratory settings, which supports the plausibility of a similar biological pathway involving nitrogen incorporation researchgate.net.
Key Biochemical Transformations (e.g., Ammonization, Aromatization)
The conversion of iridoid glycosides into this compound involves several critical biochemical transformations:
Ammonization : This is a crucial step where a nitrogen atom is introduced into the carbon skeleton of the iridoid precursor. In a chemical analogy, the treatment of Penstemonoside with ammonia (NH3) directly yields this compound, demonstrating the vital role of nitrogen incorporation in forming the pyridine ring researchgate.net. In biological systems, this would likely involve an ammonia-donating molecule or an enzyme-catalyzed reaction.
Aromatization : Following the incorporation of nitrogen, the molecule undergoes a process of aromatization. This transformation leads to the formation of the stable pyridine ring, which is a defining feature of this compound researchgate.net. This step typically involves the rearrangement of double bonds and the elimination of small molecules (e.g., water) to achieve aromaticity.
Oxidation and Cyclization : These are general transformations involved in the initial formation of the iridoid skeleton from monoterpene precursors like geraniol researchgate.net. These reactions establish the core structure that is subsequently modified to yield this compound.
The precise enzymes catalyzing these ammonization and aromatization steps in the natural biosynthesis of this compound within plants are areas of ongoing research. However, the chemical conversions provide strong indications of the types of transformations that occur in vivo.
Synthetic Methodologies and Chemical Transformations of Rhexifoline
Total Synthesis Strategies
The total synthesis of monoterpene pyridine (B92270) alkaloids, including the core skeleton found in rhexifoline, has seen advancements towards more concise, efficient, and environmentally friendly methodologies nih.gov. While a detailed, dedicated total synthesis of this compound itself is not extensively documented in the provided literature, strategies employed for closely related MTPAs provide insight into potential approaches. For instance, the enantiopure synthesis of (+)-deoxythis compound, a structural analog, has been reported nih.govwikipedia.org. The broader class of cyclopenta[c]pyridine derivatives, to which this compound belongs, can be synthesized concisely and chirally nih.govresearchgate.netnih.gov.
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis is a fundamental technique in organic synthesis, involving the intellectual deconstruction of a target molecule into simpler, commercially available precursors researchgate.netcdutcm.edu.cnnih.gov. This process identifies key disconnections and functional group interconversions that correspond to viable synthetic reactions wikidata.orgrsc.org. For complex natural products like this compound, retrosynthetic planning aims to simplify the target structure and devise multiple synthetic routes researchgate.net.
For monoterpene pyridine alkaloids, key disconnections often involve the formation of the pyridine ring and the fused cyclopentane (B165970) moiety. A "divergent retrosynthetic analysis strategy" has been successfully applied to the synthesis of related alkaloids such as actinidine (B1206135) nih.govresearchgate.net. This approach allows for the efficient construction of a common intermediate that can then be diversified to access various members of the alkaloid family. While specific retrosynthetic disconnections for this compound are not detailed, general strategies for MTPAs would likely focus on cleaving bonds that simplify the bicyclic system and allow for the introduction of the nitrogen atom and the correct stereochemistry.
Enantiospecific and Asymmetric Synthesis Approaches
Enantioselective synthesis, also known as asymmetric synthesis, is crucial for producing compounds with specific stereoisomeric forms, which is particularly important for natural products like this compound that possess defined absolute stereochemistry wikidata.orgwikiwand.com. The conversion of penstemonoside (B1209653) to this compound, for example, establishes the absolute stereochemistry of this compound wikidata.org.
For the broader class of cyclopenta[c]pyridine derivatives, concise and chiral syntheses have been achieved nih.govresearchgate.netnih.gov. Approaches to asymmetric synthesis can involve:
Chiral Pool Synthesis : Utilizing naturally occurring chiral starting materials frontiersin.org.
Chiral Auxiliaries : Attaching a chiral group to an achiral substrate to direct the reaction, which is later removed wikiwand.comfrontiersin.org.
Enantioselective Catalysis : Employing chiral catalysts, often transition metal complexes or biocatalysts like enzymes (e.g., alcohol dehydrogenases), to favor the formation of one enantiomer over another wikiwand.comfrontiersin.orgnih.govctdbase.org.
The reported "enantiopure synthesis" of (+)-deoxythis compound wikipedia.org underscores the application of such asymmetric methodologies within this alkaloid series.
Novel Reaction Methodologies Employed in this compound Synthesis
The synthesis of complex natural products often drives the development of novel reaction methodologies. For monoterpene pyridine alkaloids, several innovative approaches have been reported for the construction of their core structures:
Oxazole–Olefin Diels–Alder Reaction : This reaction has been utilized in the nine-step total synthesis of other MTPAs, such as (−)-plectrodorine and (+)-oxerine nih.gov. This cycloaddition strategy is effective for building complex cyclic systems.
Pyridine Dearomatization/Cycloaddition Strategy : Employed in the total synthesis of altemicidin, another monoterpene alkaloid, this method allows for the concise construction of fused bicyclic azaindane cores fishersci.ca.
Metal-Free Tandem Reactions : A simple and modular one-step synthesis of diversely substituted pyridines from α,β-unsaturated carbonyl compounds and propargylic amines under metal-free conditions has been developed for the synthesis of (−)-actinidine frontiersin.org. This methodology offers a mild and efficient route to the pyridine ring system characteristic of these alkaloids.
Semi-synthetic Derivatization from Natural Precursors
A significant and well-documented method for obtaining this compound involves its semi-synthetic derivatization from the iridoid glucoside, penstemonoside. This conversion serves as a key chemical transformation that also corroborates the proposed structure and establishes the absolute stereochemistry of this compound wikidata.org.
The process typically involves:
Enzymatic Hydrolysis : Penstemonoside is converted to its aglycone using β-glucosidase wikidata.orgwikipedia.org.
Ammonization : The resulting aglycone is then transformed into the pyridine monoterpene alkaloid this compound by treatment with ammonia (B1221849) (NH₃) or aqueous ammonium (B1175870) hydroxide (B78521) (NH₄OH) wikidata.orgnih.govwikipedia.org.
This semi-synthetic route highlights the biosynthetic relationship between iridoid glycosides and monoterpene pyridine alkaloids, suggesting that similar transformations might occur in nature nih.govrsc.orgwikipedia.org.
Chemical Conversions and Structural Modifications
Beyond its formation from penstemonoside, the chemical transformations of this compound and related MTPAs are often explored to understand their reactivity and to synthesize new derivatives. Monoterpene pyridine alkaloids are generally derived from iridoid glycosides (IGs) through pathways involving ammonization and aromatization nih.govnih.gov. These transformations convert the oxygen-containing heterocyclic ring of iridoids into the nitrogen-containing pyridine ring nih.govresearchgate.netnih.gov.
The general pathway for the formation of MTPAs from iridoids involves:
Ammonification and Dehydration : Secoiridoids, presumed precursors, undergo ammonification and dehydration to form enamines.
Nucleophilic Addition/Aromatization : Subsequent nucleophilic addition and aromatization reactions of these enamines yield the characteristic pyridine ring nih.govresearchgate.net.
This class of alkaloids can also undergo various structural modifications to alter their properties or create new chemical entities, often involving changes to the cyclopenta[c]pyridine skeleton or the substituents on it.
Development of Synthetic Analogs and Derivatives
The field of monoterpene pyridine alkaloids has seen significant efforts in the development of synthetic analogs and derivatives. This is driven by the diverse bioactivities observed in this class of natural products, which include antibacterial, insecticidal, antiviral, and anti-inflammatory properties nih.govresearchgate.netnih.gov.
A prominent example of a synthetic analog closely related to this compound is deoxythis compound , which has been isolated from Castilleja rhexifolia alongside this compound and has also been a target for enantiopure synthesis wikidata.orgwikipedia.orgnih.govwikipedia.org. The synthesis of such analogs allows for the exploration of structure-activity relationships and the potential development of compounds with improved properties. The broader research on MTPAs has led to the synthesis of numerous compounds, including over thirty-seven unique structures and twenty-six key intermediates, indicating a vibrant area of synthetic exploration for this class of alkaloids nih.govnih.gov.
Mechanistic Investigations of Rhexifoline S Biological Activity
Molecular Target Identification and Characterization
The identification and characterization of molecular targets are crucial steps in understanding the therapeutic potential of any bioactive compound. For Rhexifoline, specific, direct molecular targets have not been extensively elucidated in readily available scientific literature.
Receptor Binding Studies
As of current reports, detailed receptor binding studies specifically for this compound, such as quantitative affinity data (e.g., Ki or Kd values) for particular receptors, are not widely documented. While general methodologies for receptor binding assays, including radioligand binding, surface plasmon resonance (SPR), and fluorescence-based assays, are well-established tools in pharmacology to determine ligand-receptor interactions, their application to this compound has not been extensively published frontiersin.orgscitechnol.combmglabtech.com. Therefore, the specific receptors that this compound binds to, and with what affinity, remain largely uncharacterized in public domain research.
Enzyme Inhibition and Activation Profiles
Specific enzyme inhibition or activation profiles, including quantitative data such as IC50 values, directly attributable to this compound, are not broadly reported in the scientific literature. While some studies on plant extracts containing this compound or related alkaloid compounds mention enzyme modulation, direct evidence for this compound itself as an inhibitor or activator of specific enzymes with corresponding potency data is scarce mdpi.comresearchgate.netlibretexts.orgnih.govnih.govresearchgate.net. This area represents a significant gap in the mechanistic understanding of this compound's biological effects.
Protein-Ligand Interaction Analysis
Comprehensive protein-ligand interaction analyses, such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, or detailed computational molecular docking studies that define specific binding sites and interaction types for this compound with identified protein targets, are not widely available nih.govumpr.ac.idunair.ac.idmdpi.comjscimedcentral.combenevolent.comresearchgate.nettau.ac.ilmdpi.complos.org. While molecular docking and simulation approaches are powerful tools for predicting binding affinities and poses, specific studies applying these to this compound and its potential protein targets have not been extensively published. The precise molecular interactions that underpin this compound's observed biological activities thus require further dedicated investigation.
Cellular Mechanisms of Action
Understanding how this compound exerts its effects within a cellular context involves investigating its modulation of intracellular signaling pathways and its cellular uptake and disposition.
Intracellular Signaling Pathway Modulation
Direct evidence detailing the modulation of specific intracellular signaling pathways by this compound is limited. While this compound is a component of Lamiophlomis rotata extracts, and these extracts have been implicated in modulating pathways such as the PI3K-Akt signaling pathway and NF-κB activation, these effects are often attributed to the collective action of multiple compounds within the extract, or to other specific compounds like luteolin (B72000) researchgate.netnih.gov. For instance, a network pharmacology study on Lamiophlomis rotata against rheumatoid arthritis identified AKT1 as a hub gene in the PI3K-Akt pathway, with luteolin being highlighted as a primary active ingredient, rather than this compound nih.gov. Similarly, while NF-κB is a critical transcription factor in inflammatory responses, direct evidence of this compound's specific modulatory effect on this pathway is not widely reported pensoft.netnih.govembopress.org. Therefore, the precise intracellular signaling cascades influenced by this compound itself remain largely to be elucidated.
Cellular Uptake and Intracellular Disposition
Impact on Specific Cellular Processes
This compound is reported to exhibit anti-inflammatory, antimicrobial, and antioxidant properties. dntb.gov.ua
Anti-inflammatory Effects: this compound is a component of plant extracts, such as those from Lamiophlomis rotata, which demonstrate anti-inflammatory activity. nih.govmdpi.com Studies on L. rotata extracts suggest that their anti-inflammatory mechanisms may involve the inactivation of the PI3K-Akt signaling pathway, leading to the induction of apoptosis in synovial cells, a process relevant to conditions like rheumatoid arthritis. nih.gov Additionally, extracts containing this compound have been shown to reduce nitrites and inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated macrophages. researchgate.netmdpi.com However, it is important to note that some research on isolated iridoid components (a class of compounds structurally related to this compound, found in plants like Nepeta asterotricha) suggests that individual compounds might not significantly affect nitrite (B80452) formation in inflammation models, implying that the observed anti-inflammatory effects of whole plant extracts could be due to synergistic actions among various constituents rather than this compound alone. mdpi.com
Antimicrobial Properties: this compound has demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. dntb.gov.ua However, specific cellular processes or molecular targets within microbial cells that are impacted by this compound have not been explicitly detailed in the available research.
Antioxidant Activity: this compound is recognized for its ability to help protect cells from oxidative stress. dntb.gov.ua General mechanisms of antioxidant action involve the neutralization of reactive oxygen species (ROS), reduction of lipid peroxidation and DNA damage, and the enhancement of endogenous antioxidant defenses. thno.orgnumberanalytics.comresearchgate.net While these general mechanisms apply to antioxidant compounds, the precise cellular pathways or specific enzymes directly modulated by this compound to exert its antioxidant effects are not widely reported.
Table 1: Summary of this compound's Reported Biological Activities and Associated Cellular Processes
| Biological Activity | Associated Cellular Processes (General) | Direct Mechanistic Data for this compound |
| Anti-inflammatory | Modulation of inflammatory signaling pathways (e.g., PI3K-Akt), reduction of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6), and potential induction of apoptosis in specific cell types (e.g., synovial cells). nih.govmdpi.comresearchgate.netmdpi.com (Note: Specific effects often observed in plant extracts containing this compound; direct role of isolated this compound in these pathways requires further elucidation, as synergistic effects in extracts have been suggested. mdpi.com) | Limited/Indirect |
| Antimicrobial | Inhibition of growth or survival of bacteria and fungi. dntb.gov.ua | Not extensively reported |
| Antioxidant | Neutralization of reactive oxygen species (ROS), protection against lipid peroxidation and DNA damage, enhancement of endogenous antioxidant defenses. dntb.gov.uathno.orgnumberanalytics.comresearchgate.net | Not extensively reported |
Structure-Activity Relationship (SAR) Studies
Comprehensive structure-activity relationship (SAR) studies specifically focused on this compound are not extensively reported in the current scientific literature. While the importance of SAR in understanding how chemical structure influences biological activity is well-established in drug discovery purdue.edulibretexts.org, detailed investigations into this compound's specific structural determinants for its observed activities remain limited.
Positional Scanning and Substituent Effects
Specific studies involving systematic positional scanning or the evaluation of substituent effects on the biological activity of this compound or its synthetic analogs are not widely documented. Such studies typically involve modifying different positions on a molecule with various chemical groups and assessing the resulting changes in potency or selectivity, which would provide crucial insights into the pharmacophore of this compound.
Stereochemical Influence on SAR
The absolute stereochemistry of this compound has been established, notably through its conversion from penstemonoside (B1209653), which corroborates its proposed structure and stereochemical configuration. youtube.com However, detailed investigations comparing the biological activities of different stereoisomers of this compound, or how specific chiral centers contribute to its observed effects, are not extensively reported. Understanding the stereochemical influence on SAR is critical, as even subtle differences in three-dimensional arrangement can significantly alter a compound's interaction with biological targets.
Analog Design and Structure-Mechanism Correlations
While the general principles of analog design and structure-mechanism correlations are fundamental to medicinal chemistry purdue.edu, specific examples pertaining to this compound are not widely available. This area of research typically involves designing and synthesizing structural analogs of a lead compound to optimize its properties and elucidate the precise molecular interactions responsible for its mechanism of action. The absence of such detailed reports for this compound suggests that extensive lead optimization or target-specific analog development efforts for this particular compound have not been broadly published.
Preclinical Pharmacological Research on Rhexifoline and Its Derivatives
In Vitro Biological Activity Evaluation
In vitro studies are crucial for understanding the fundamental biological interactions of a compound at the cellular and molecular levels. nih.gov These assays provide a controlled environment to assess a compound's direct effects, mechanism of action, and potential targets. nih.govepo-berlin.com
Cell-based assays are widely utilized to analyze various properties of living cells in response to a compound. ppd.com These assays can measure parameters such as cell growth, differentiation, apoptosis, signal transduction, cytotoxicity, and changes in gene expression or enzyme activity. nih.govppd.comnih.govepo-berlin.commdpi.commdpi.comijbs.comkcl.ac.uk They offer a physiologically relevant context compared to biochemical assays, enabling the functional analysis of cellular responses. epo-berlin.comkcl.ac.uk
Detailed Research Findings (Rhexifoline): Specific detailed research findings, including quantitative data from cell-based assays evaluating the bioactivities of this compound or its derivatives, are not readily available in the current search results. While general mentions of "biological activity" and "in vitro toxicity on second-stage larvae" for this compound exist in subject indexes, comprehensive data on cell proliferation, apoptosis, or specific enzyme inhibition in relevant cell lines are not provided. mdpi.com
Organotypic and tissue culture models represent a more complex in vitro approach, aiming to mimic the three-dimensional structure and functional interactions of native tissues more closely than traditional monolayer cell cultures. estro.orgresearchgate.nettaconic.cominfinixbio.comnih.govcn-bio.comscielo.brmdpi.com These models retain histological architecture, cell-cell and cell-matrix interactions, and metabolic activity, making them valuable for studying disease pathogenesis, drug efficacy, and tissue responses in a more physiological context. estro.orgresearchgate.nettaconic.cominfinixbio.comnih.gov They can be derived from patient or animal tissues and are increasingly used to reduce reliance on in vivo animal studies. researchgate.netcn-bio.com
Detailed Research Findings (this compound): Specific research findings detailing the evaluation of this compound or its derivatives in organotypic or tissue culture models, including data on their impact on tissue morphology, cellular differentiation, or specific disease pathways, are not found in the current search results.
In Vivo Studies Using Animal Models
In vivo studies using animal models are indispensable for assessing the systemic effects of a compound, including its efficacy in a living organism, pharmacokinetics (absorption, distribution, metabolism, and excretion), and pharmacodynamics (drug's effects on the body). nih.govppd.commdpi.comnih.govcriver.comjpccr.eu These studies bridge the gap between in vitro findings and potential human applications. criver.comnih.govfrontiersin.org
The selection of appropriate animal models is critical for obtaining predictive data for humans. nih.govcriver.comnih.govfrontiersin.orgclinmedkaz.orgmdpi.com Factors influencing model selection include similarities between the animal species and humans in terms of pharmacodynamics, pharmacokinetics, physiology, and pathophysiology. nih.govfrontiersin.orgclinmedkaz.org Rodents, particularly mice and rats, are frequently used due to their ease of handling, cost-effectiveness, and the availability of genetic manipulation tools to mimic human diseases. nih.govfrontiersin.orgmdpi.com The relevance of a model for mechanistic studies involves its ability to recapitulate the pathophysiological mechanisms of the human disease. elifesciences.orgnih.gov
Detailed Research Findings (this compound): Information regarding the specific animal models selected for mechanistic studies of this compound or its derivatives, and the rationale for their selection, is not detailed in the available search results.
In vivo studies evaluate a drug candidate's effectiveness in treating specific diseases or conditions by measuring various biological responses. mdpi.com This can include assessing parameters such as disease progression, symptom reduction, or changes in biomarkers. mdpi.com Animal models allow for the identification of promising therapeutic targets and the evaluation of treatment responses within a complex biological system. mdpi.com
Detailed Research Findings (this compound): Specific data on the evaluation of biological responses of this compound or its derivatives in animal systems, such as changes in disease markers, physiological parameters, or efficacy outcomes, are not provided in the current search results.
Pharmacodynamic (PD) assessment in animal models focuses on characterizing how a drug affects the organism, particularly emphasizing dose-response relationships and the duration of effects. nih.govnih.govestro.org These studies are crucial for understanding the drug's interaction with its molecular targets and the resulting physiological and biochemical changes. nih.govnih.govestro.org PD studies help in defining a dosing regimen and anticipating clinical responses. nih.govestro.org
Detailed Research Findings (this compound): Detailed pharmacodynamic assessment data for this compound or its derivatives in animal models, including specific measurements of target engagement or biological effects over time, are not found in the current search results. General information on PD assessment in animal models is available, but not specific to this compound. nih.govnih.govestro.orgnih.gov
Ecological and Evolutionary Research Aspects
Role of Rhexifoline in Plant Defense Mechanisms
Plants have evolved a myriad of defense mechanisms against herbivores and pathogens, encompassing both physical barriers and a vast array of biochemical compounds noveltyjournals.comnih.gov. These biochemical defenses, often referred to as secondary metabolites, can act as toxins, antifeedants, or digestibility reducers, thereby affecting the feeding, growth, and survival of herbivores noveltyjournals.comnih.gov. Alkaloids, as a class of such compounds, are well-known for their deterrent and toxic properties against various organisms researchgate.netacs.org.
This compound is a prominent alkaloid found in Castilleja rhexifolia, with its concentration varying across different plant tissues. Research indicates that this compound is most concentrated in the seeds and flowers of C. rhexifolia, reaching approximately 0.09% of the plant's weight, with minor amounts in bracts and traces in stems and leaves datapdf.comresearchgate.netresearchgate.net. This differential distribution suggests a strategic allocation of the compound, potentially to protect vital reproductive structures like seeds from herbivory. While direct quantitative data on this compound's specific antifeedant or toxic effects on generalist herbivores is limited in the provided snippets, the general understanding of alkaloids in plant defense strongly implies such a role researchgate.netdokumen.pub.
Table 1: this compound Concentration in Castilleja rhexifolia Tissues
| Plant Tissue | This compound Concentration (approx. % dry weight) |
| Seeds | 0.09% |
| Flowers | 0.09% |
| Bracts | Minor amounts |
| Stems | Traces |
| Leaves | Traces |
Inter-species Interactions Involving this compound
This compound plays a crucial role in mediating inter-species interactions, particularly between the Castilleja plant and its associated insect herbivores. A notable example involves the plume moth, Platyptilia pica, which hosts on Castilleja rhexifolia datapdf.comresearchgate.netresearchgate.netresearchgate.net.
Studies have revealed that both larvae and adults of Platyptilia pica contain alkaloids, and this compound has been specifically detected in adult moths that have fed on C. rhexifolia datapdf.comresearchgate.netresearchgate.netresearchgate.net. This finding indicates that Platyptilia pica is capable of acquiring this compound from its host plant. This phenomenon, known as sequestration, is a widespread strategy among insects where they selectively uptake, transport, and store plant secondary metabolites for their own defense against predators annualreviews.orgnih.govwikipedia.orgelifesciences.org.
Interestingly, while the larvae of P. pica were observed to excrete iridoids (the probable precursors of this compound), the adult moths contained the alkaloid this compound researchgate.netflowersociety.org. This suggests a potential metabolic conversion of the iridoid precursors into the alkaloid within the insect, or a selective sequestration of the already formed alkaloid from the plant datapdf.com. Such adaptations by specialist herbivores allow them to overcome plant defenses and even utilize the plant's toxic compounds for their own benefit, often as a deterrent to their own predators or as precursors for pheromones researchgate.netannualreviews.orgnih.govwikipedia.org.
Evolutionary Implications of this compound Biosynthesis and Sequestration
The biosynthesis and sequestration of this compound offer valuable insights into the coevolutionary arms race between plants and insects. The proposed biosynthetic pathway for this compound involves iridoid glucosides as precursors datapdf.comresearchgate.net. Specifically, penstemonoside (B1209653), an iridoid glucoside found in Castilleja rhexifolia, has been shown to convert into this compound upon treatment with ammonia (B1221849), confirming its structural relationship and absolute stereochemistry datapdf.comresearchgate.net. This suggests an evolutionary pathway where plants developed the enzymatic machinery to convert common iridoid precursors into more complex and potentially more potent pyridine (B92270) monoterpene alkaloids like this compound. The evolution of plant specialized metabolism often involves gene duplication and divergence, leading to novel chemical compounds and pathways over millions of years elifesciences.orgfrontiersin.org.
From an evolutionary standpoint, the presence of this compound in Castilleja likely arose under selective pressure from herbivores. Alkaloids are known to deter generalist herbivores, thereby conferring a defensive advantage to the plant researchgate.netresearchgate.net. However, the sequestration of this compound by specialist insects like Platyptilia pica exemplifies a coevolutionary counter-adaptation annualreviews.orgnih.gov. This "arms race" can drive reciprocal evolutionary changes, where plant defenses select for herbivore adaptations, and vice versa wikipedia.org.
The ability of Platyptilia pica to acquire and utilize this compound, whether through direct sequestration or metabolic conversion from precursors, represents a significant evolutionary innovation for the moth datapdf.comannualreviews.org. This adaptation allows the specialist herbivore to exploit a host plant that might be toxic to generalists, potentially reducing interspecific competition for food resources. The fact that P. pica larvae excrete iridoids but adults contain this compound could indicate a sophisticated detoxification or metabolic pathway that transforms the precursor into the defensive alkaloid, or a selective accumulation mechanism that becomes more efficient in adult stages datapdf.comresearchgate.net. Such specialized relationships highlight how plant secondary metabolites not only serve as defenses but also act as crucial mediators in the intricate coevolutionary trajectories of ecological communities annualreviews.orgnih.govwikipedia.org.
Advanced Analytical Methods in Rhexifoline Research
Spectroscopic Techniques for Mechanistic Studies
Spectroscopic methods are indispensable for probing the molecular structure and behavior of Rhexifoline at an atomic level. Techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are central to studying its interactions and chemical transformations.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for the structural elucidation of organic molecules. core.ac.ukslideshare.net For a complex alkaloid like this compound, a suite of NMR experiments is required to assign all proton (¹H) and carbon (¹³C) signals and to establish its complete three-dimensional structure. Beyond basic 1D NMR, advanced 2D techniques are employed to understand through-bond and through-space correlations.
2D NMR for Structural Confirmation: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are fundamental. core.ac.uk HMBC, in particular, is powerful for connecting different parts of the this compound molecule by identifying long-range (2- and 3-bond) correlations between protons and carbons, which is essential for assembling the quinolizidine (B1214090) core and confirming the position of substituents. core.ac.uk
Mechanistic Insights: In mechanistic studies, NMR can monitor the transformation of this compound in real-time. For instance, if this compound is subjected to metabolic or synthetic reactions, NMR can identify intermediates and final products, providing direct evidence for reaction pathways. tutorchase.com Techniques like saturation transfer difference (STD-NMR) can be used to study its binding to a target protein, identifying the specific parts of the alkaloid that are in close contact with the receptor.
Mass Spectrometry (MS) provides precise information about the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) is used to confirm its molecular formula. cornell.edu Tandem mass spectrometry (MS/MS) is particularly valuable for mechanistic studies as it involves the fragmentation of the parent ion, providing a "fingerprint" that can be used for structural confirmation and to understand molecular stability. wikipedia.org
Fragmentation Analysis: In a mass spectrometer, this compound's molecular ion can be induced to break apart into smaller, charged fragments. tutorchase.com The pattern of this fragmentation is predictable and provides clues about the molecule's structure, such as the cleavage of bonds within the quinolizidine ring system. nih.govmiamioh.edu Studying how fragmentation patterns change upon interaction with other molecules or enzymes can reveal details about covalent modifications or metabolic transformations.
Table 1: Spectroscopic Techniques in this compound Research
| Technique | Abbreviation | Primary Application in this compound Research | Information Gained |
|---|---|---|---|
| Nuclear Magnetic Resonance | NMR | Structural elucidation and interaction studies | 3D structure, stereochemistry, ligand-protein binding epitopes, reaction kinetics |
| Mass Spectrometry | MS | Molecular weight determination and fragmentation analysis | Molecular formula, structural motifs, identification of metabolites |
| Heteronuclear Multiple Bond Correlation | HMBC | Connecting molecular fragments | Long-range ¹H-¹³C correlations to build the carbon skeleton |
| Tandem Mass Spectrometry | MS/MS | Studying molecular transformations and stability | Structural information from fragmentation patterns, identification of modification sites |
Chromatographic Methods for Biological Fractionation and Analysis
The isolation of this compound from its natural source, typically a plant extract, is a complex process that relies on a series of chromatographic separations. Bioassay-guided fractionation is a common strategy where each separation step is guided by a biological test to track the activity, ensuring that the final isolated compound is the one responsible for the desired effect. numberanalytics.comresearchgate.netnih.gov
The process generally involves:
Crude Extraction: The plant material is first extracted with a suitable solvent, such as methanol (B129727) or ethanol, to obtain a complex mixture of phytochemicals. nih.gov
Solvent-Solvent Partitioning: The crude extract is then partitioned between immiscible solvents (e.g., hexane, ethyl acetate (B1210297), and water) to separate compounds based on their polarity. The biological activity of each fraction is tested to determine which one to pursue.
Column Chromatography: The active fraction is subjected to column chromatography, often using silica (B1680970) gel or Sephadex, to perform a rough separation of the components. e-nps.or.kr Fractions are collected and tested again.
High-Performance Liquid Chromatography (HPLC): The most active fractions from column chromatography are further purified using preparative or semi-preparative HPLC. nih.gove-nps.or.kr This high-resolution technique can separate structurally similar compounds. Reverse-phase (e.g., C18) columns are commonly used, where compounds are eluted with a gradient of solvents like acetonitrile (B52724) and water.
Purity Analysis: The purity of the isolated this compound is confirmed using analytical HPLC, often coupled with a photodiode array (PDA) detector and a mass spectrometer (LC-MS). measurlabs.com
Table 2: Exemplar Bioassay-Guided Fractionation Scheme for this compound
| Step | Technique | Stationary Phase | Mobile Phase Example | Outcome |
|---|---|---|---|---|
| 1 | Solvent Partitioning | N/A | Ethyl Acetate/Water | Separation of polar and non-polar compounds; activity concentrated in the ethyl acetate fraction. |
| 2 | Vacuum Liquid Chromatography | Silica Gel | Hexane/Ethyl Acetate Gradient | Generation of 5-10 semi-purified fractions; activity identified in fractions 3-5. |
| 3 | Sephadex Column Chromatography | Sephadex LH-20 | Methanol | Size-exclusion separation to remove pigments and large molecules; activity refined to one major fraction. |
| 4 | Preparative HPLC | Reverse Phase (C18) | Acetonitrile/Water Gradient | Isolation of pure this compound. |
Computational Approaches
In silico methods are powerful predictive tools that complement experimental research. They allow scientists to model the behavior of this compound at a molecular level, predict its biological activities, and estimate its pharmacokinetic properties before undertaking costly and time-consuming lab work. computabio.com
Molecular modeling generates a three-dimensional model of this compound that can be used in simulations. Molecular docking is a computational technique that predicts the preferred orientation of a ligand (this compound) when it binds to a target protein. ebi-edu.com This helps to identify potential biological targets and understand the molecular basis of its activity.
The docking process involves:
Preparation of the Ligand and Receptor: A 3D structure of this compound is generated and energy-minimized. The 3D structure of the target protein is obtained from a database like the Protein Data Bank (PDB) or created via homology modeling. researchgate.net
Defining the Binding Site: The active site of the protein where this compound is expected to bind is identified. mdpi.com
Docking Simulation: A docking algorithm systematically samples different positions and conformations of this compound within the binding site, calculating the binding energy for each pose. unair.ac.id
Analysis of Results: The pose with the lowest binding energy is considered the most probable binding mode. This allows for the analysis of specific interactions, such as hydrogen bonds and hydrophobic contacts, between this compound and the protein's amino acid residues.
Table 3: Steps in a Molecular Docking Study of this compound
| Step | Description | Software/Tools Example |
|---|---|---|
| 1 | Obtain and prepare the 3D structure of the target protein. | Protein Data Bank (PDB), SWISS-MODEL |
| 2 | Generate and optimize the 3D structure of this compound. | ChemDraw, Avogadro |
| 3 | Perform the docking simulation to predict the binding pose. | AutoDock Vina, Schrödinger Maestro |
| 4 | Analyze the binding interactions and binding energy. | PyMOL, Discovery Studio |
QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. ipb.ptmdpi.com A QSAR model for alkaloids could be developed to predict the activity of this compound based on its structural properties.
Developing a QSAR model involves:
Data Set Collection: A dataset of structurally related alkaloids with known biological activities (e.g., anti-inflammatory or local anesthetic) is compiled. mdpi.comnih.gov
Descriptor Calculation: For each alkaloid, including this compound, a large number of numerical parameters known as molecular descriptors are calculated. These can describe physical properties (e.g., logP), electronic properties, or structural features (e.g., number of hydrogen bond donors). farmaciajournal.com
Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build an equation that correlates the descriptors with biological activity. mdpi.com
Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not due to chance. nih.gov
Such a model could predict the potency of this compound and guide the design of new, more active analogues.
In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule. fiveable.menih.gov This is crucial in early-stage drug discovery to identify compounds with favorable pharmacokinetic profiles and avoid potential liabilities. sciensage.info For this compound, these predictions can estimate its drug-likeness.
ADME Prediction: Tools like SwissADME or ADMETSar can predict properties such as gastrointestinal absorption, blood-brain barrier permeability, interaction with cytochrome P450 (CYP) enzymes (which are key for metabolism), and potential for being a substrate of efflux pumps like P-glycoprotein. sciensage.infod-nb.info
Toxicity Prediction: Computational models can screen for structural alerts that are associated with toxicity, such as mutagenicity or carcinogenicity. fiveable.me
Interaction Prediction: Beyond docking, more advanced systems can predict a range of potential drug-drug interactions by modeling how this compound might affect the activity of key metabolic enzymes or transporters.
Table 4: Hypothetical In Silico ADMET Profile for this compound
| Property | Predicted Outcome | Implication |
|---|---|---|
| Gastrointestinal (GI) Absorption | High | Good potential for oral bioavailability. |
| Blood-Brain Barrier (BBB) Permeation | Yes | Potential for central nervous system activity. |
| CYP450 2D6 Inhibition | Inhibitor | Potential for drug-drug interactions with other drugs metabolized by this enzyme. |
| P-glycoprotein Substrate | No | Less likely to be actively removed from cells by this transporter. |
| Mutagenicity (Ames Test) | No risk | Low probability of being a mutagen. |
Future Research Directions and Unaddressed Questions
Identification of Novel Biological Targets
A primary unaddressed question surrounding Rhexifoline is its precise molecular mechanism of action within biological systems. While many isoquinoline (B145761) alkaloids exhibit a range of pharmacological activities, the specific protein targets of this compound are currently unknown. nih.gov Future research should prioritize the identification of these targets to understand its potential therapeutic applications.
A promising approach for target identification is the use of chemical proteomics. This can involve affinity chromatography, where a this compound-based probe is used to capture interacting proteins from cell lysates. Subsequent identification of these proteins by mass spectrometry can reveal direct biological targets. Another strategy is computational target prediction, which uses the three-dimensional structure of this compound to screen databases of protein structures for potential binding partners. These in silico predictions can then be validated through in vitro binding assays and functional studies.
Furthermore, phenotypic screening of this compound across various cell lines, including cancer and neuronal cells, could provide initial clues about its biological activity. Observed phenotypic changes can then be correlated with molecular profiling data to generate hypotheses about its mechanism of action and potential therapeutic relevance.
Exploration of Undiscovered Biosynthetic Pathways
The biosynthetic pathway leading to the formation of this compound in plants is yet to be elucidated. Understanding this pathway is crucial for several reasons: it can provide a sustainable source of the compound through metabolic engineering, and it may reveal novel enzymatic reactions with broader applications in synthetic biology.
Future research in this area will likely involve a multi-omics approach. nih.govresearchgate.netrsc.org Transcriptomic analysis of this compound-producing plants can identify genes that are co-expressed with the production of the alkaloid. bohrium.com These candidate genes, likely encoding enzymes such as methyltransferases, hydroxylases, and cyclases, can then be functionally characterized through heterologous expression in microbial or plant systems. nih.govresearchgate.net
Metabolomic profiling of the plant at different developmental stages or under various environmental conditions can help identify biosynthetic intermediates. nih.gov By correlating the presence of these intermediates with gene expression data, researchers can piece together the sequential steps of the this compound biosynthetic pathway. Isotopic labeling studies, where precursors are fed to the plant and their incorporation into this compound is traced, will also be instrumental in confirming the proposed pathway.
Development of Advanced Synthetic Strategies for Complex Analogs
The chemical synthesis of this compound and its analogs is a significant challenge due to its complex, stereochemically rich structure. The development of efficient and stereoselective synthetic routes is a key area for future research. Such routes would not only provide access to larger quantities of this compound for biological testing but also enable the creation of a library of analogs with potentially improved pharmacological properties.
Furthermore, the exploration of bio-inspired synthetic approaches, mimicking the proposed biosynthetic pathway, could offer elegant and efficient solutions to the synthetic challenges. The creation of this compound analogs with modifications to the pyridine (B92270) core or the side chains will be essential for structure-activity relationship (SAR) studies, which aim to understand how the chemical structure of a molecule relates to its biological activity.
Integration of Multi-Omics Data for Systems-Level Understanding
To gain a holistic understanding of the biological effects of this compound, future research should focus on the integration of multiple "omics" datasets. nih.gov This systems biology approach can provide a comprehensive picture of how this compound perturbs cellular networks and can help in identifying its mechanism of action and potential off-target effects.
By treating cells or model organisms with this compound and then performing transcriptomics, proteomics, and metabolomics analyses, researchers can map the changes in gene expression, protein levels, and metabolite concentrations. Integrating these datasets can reveal the signaling pathways and metabolic processes that are most affected by the compound.
For instance, if this compound treatment leads to changes in the expression of genes involved in a particular signaling pathway, and proteomics data confirms changes in the protein levels of key components of that pathway, it would provide strong evidence for the involvement of that pathway in the compound's mechanism of action. This integrated approach can also help in identifying potential biomarkers to monitor the activity of this compound in preclinical and clinical studies.
Emerging Methodologies for Mechanistic Elucidation
Advances in analytical and computational techniques are continually providing new tools for the mechanistic elucidation of complex natural products like this compound. Future research should leverage these emerging methodologies to gain deeper insights into its function.
Advanced mass spectrometry techniques, such as ion mobility-mass spectrometry, can provide detailed structural information about this compound and its metabolites. epa.gov Cryo-electron microscopy (cryo-EM) could be used to determine the high-resolution structure of this compound bound to its protein target, providing a detailed picture of the molecular interactions.
In the realm of computational chemistry, molecular dynamics simulations can be used to study the dynamic behavior of this compound when it binds to its target, offering insights into the binding kinetics and thermodynamics. Machine learning and artificial intelligence are also emerging as powerful tools for predicting the biological activities and targets of natural products based on their chemical structures. lkouniv.ac.in
By embracing these cutting-edge methodologies, researchers can accelerate the pace of discovery in the study of this compound, moving it from a relatively obscure natural product to a well-characterized compound with potential therapeutic applications.
Q & A
Q. What validated chromatographic methods are recommended for isolating Rhexifoline from natural sources?
To ensure purity and structural integrity, researchers should employ High-Performance Liquid Chromatography (HPLC) with UV/Vis detection, coupled with mass spectrometry (LC-MS) for molecular confirmation. Protocols must specify column type (e.g., C18 reverse-phase), mobile phase composition, and gradient elution parameters. Reproducibility requires detailed documentation of solvent purity, temperature control, and retention time validation against reference standards .
Q. How can researchers ensure reproducibility in this compound synthesis protocols?
Follow NIH guidelines for preclinical reporting: document reaction conditions (catalyst, solvent, temperature), stoichiometry, and purification steps (e.g., recrystallization solvents). Include NMR (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) data for new derivatives. For known compounds, cite prior literature but verify purity via elemental analysis or HPLC .
Q. What spectroscopic techniques are essential for characterizing this compound’s structural properties?
Combine ¹H/¹³C NMR for functional group identification, Fourier-Transform Infrared Spectroscopy (FTIR) for bond vibrations, and X-ray crystallography for absolute configuration determination. Cross-validate with computational methods (e.g., density functional theory) to resolve ambiguities in stereochemistry .
Q. How should prior synthesis methods be referenced when reporting novel this compound derivatives?
Cite original isolation/synthesis studies and explicitly note modifications (e.g., alternative protecting groups, greener solvents). Provide comparative yield tables and spectral data to highlight improvements or deviations. Use IUPAC nomenclature and CAS registry numbers for clarity .
Advanced Research Questions
Q. How can dose-response studies be designed to elucidate this compound’s mechanism of action?
Utilize a tiered approach:
- In vitro : Test logarithmic concentration ranges (e.g., 1 nM–100 µM) in cell-based assays (e.g., IC₅₀ determination).
- In vivo : Apply allometric scaling for dose conversion, incorporating pharmacokinetic parameters (half-life, bioavailability). Include positive/negative controls and validate target engagement via Western blot or CRISPR-KO models .
Q. What statistical approaches address contradictions in this compound’s bioactivity across experimental models?
Apply meta-analysis to aggregate data, using random-effects models to account for heterogeneity. For in vitro–in vivo discrepancies, perform sensitivity analysis on variables like cell lineage (primary vs. immortalized) or metabolic stability in hepatocyte assays .
Q. How can transcriptomic and metabolomic data be integrated to map this compound’s signaling pathways?
Use multi-omics pipelines (e.g., weighted gene co-expression network analysis) to correlate differentially expressed genes with metabolite flux. Validate hubs via siRNA knockdown or pharmacological inhibition, prioritizing nodes with high betweenness centrality in network models .
Q. What frameworks (e.g., PICO, FINER) optimize hypothesis generation for this compound’s therapeutic potential?
Structure questions using PICO :
Q. How can CRISPR-Cas9 or RNAi validate this compound’s molecular targets?
Design sgRNAs to knockout putative targets (e.g., NF-κB subunits) in reporter cell lines. Measure this compound’s efficacy post-knockout; rescue experiments (overexpression vectors) confirm specificity. Include off-target controls and quantify editing efficiency via next-gen sequencing .
Q. What strategies resolve pharmacokinetic contradictions in this compound studies?
Conduct cross-species ADME studies, comparing rodent and human liver microsomes for metabolic stability. Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate human doses. Validate with radiolabeled tracers in autoradiography or PET imaging .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
